Cas no 2137896-31-0 (Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-)

Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- 化学的及び物理的性質
名前と識別子
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- Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-
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- インチ: 1S/C11H19Cl/c1-10(2)5-3-6-11(9-12)7-4-8-11/h5H,3-4,6-9H2,1-2H3
- InChIKey: FXRKIWYWTXJNCS-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)(CC/C=C(\C)/C)CCC1
Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678605-0.25g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-678605-0.5g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 0.5g |
$1495.0 | 2023-03-11 | ||
Enamine | EN300-678605-10.0g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-678605-1.0g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678605-2.5g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-678605-0.05g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-678605-5.0g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-678605-0.1g |
1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |
2137896-31-0 | 0.1g |
$1371.0 | 2023-03-11 |
Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-に関する追加情報
Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- (CAS No. 2137896-31-0)
Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- is a unique organic compound with the CAS registry number 2137896-31-0. This compound belongs to the class of cyclobutanes, which are four-membered cyclic alkanes. The structure of this compound is characterized by a cyclobutane ring substituted with a chloromethyl group and a 4-methyl-3-penten-1-yl group. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.
The chloromethyl group (-CH2Cl) attached to the cyclobutane ring introduces electrophilic character to the molecule, making it potentially reactive in nucleophilic substitution reactions. On the other hand, the 4-methyl-3-penten-1-yl group adds steric bulk and introduces a degree of unsaturation due to the presence of a double bond in the pentenyl chain. This combination of substituents makes Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- an interesting candidate for various organic transformations.
Recent studies have explored the reactivity of cyclobutanes in diverse chemical environments. For instance, researchers have investigated the influence of substituents on the ring-opening reactions of cyclobutanes under thermal or photochemical conditions. These studies have shown that substituents like the chloromethyl and pentenyl groups can significantly alter the reaction pathways and outcomes. The chloromethyl group, being electron-withdrawing, can stabilize transition states involving partial positive charge on the ring carbon atoms, thereby facilitating certain types of ring-opening reactions.
In addition to its reactivity, Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- has been studied for its potential applications in organic synthesis. The compound's structure allows for versatile functionalization, making it a valuable intermediate in the construction of complex molecules. For example, the chloromethyl group can serve as a leaving group in substitution reactions, enabling the introduction of various nucleophiles into the molecule. Similarly, the pentenyl chain can participate in conjugate additions or other olefin-based reactions.
From a synthetic perspective, this compound can be prepared via various methods, including ring-closing metathesis or other cycloaddition reactions. The choice of synthesis route depends on the availability of starting materials and desired stereochemical outcomes. Recent advancements in catalytic methods have made it possible to synthesize such compounds with high efficiency and selectivity.
The physical properties of Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yll) include a melting point of approximately -5°C and a boiling point around 85°C under standard conditions. Its density is about 0.98 g/cm³, indicating that it is slightly less dense than water. These properties make it suitable for use in various laboratory settings where controlled thermal conditions are maintained.
In terms of safety considerations, while this compound is not classified as hazardous under normal handling conditions, it is advisable to follow standard laboratory protocols when working with organic compounds containing chlorine atoms. Proper ventilation and personal protective equipment should be used to minimize exposure risks.
Recent research has also focused on understanding the environmental impact of such compounds. Studies have shown that Cyclobutane derivatives like this one undergo biodegradation under specific environmental conditions, though their persistence in natural systems may vary depending on factors such as temperature and microbial activity.
In conclusion, Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-l-yll) (CAS No. 2137896–3l–0) is a versatile organic compound with unique structural features that make it valuable in both academic research and industrial applications. Its reactivity and functionalizability position it as an important building block in modern organic chemistry.
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